Renal Safety Profile of Titanocene Dichloride (TDC) Versus Vanadocene Dichloride (VDC) and Cisplatin: Absence of Functional Renal Impairment at Therapeutic and Toxic Doses
In a mouse model study comparing toxicologically equivalent doses of titanocene dichloride (TDC), vanadocene dichloride (VDC), and cisplatin (DDP), TDC was uniquely characterized by a complete absence of detectable renal functional impairment, even at LD50 doses. In contrast, cisplatin induced severe structural lesions of the proximal and distal tubular epithelial cells accompanied by profound functional kidney disturbances [1]. Both TDC and VDC caused only slight morphologic alterations (increased vacuolation in proximal tubular cells) without severe pathologic injury, but only TDC demonstrated no impairment of renal function at either effective or toxic doses—a finding not explicitly replicated for VDC [1]. This differentiates TDC from the broader metallocene dichloride class and the platinum-based clinical standard.
| Evidence Dimension | Renal structural integrity and function following single-dose administration in mice |
|---|---|
| Target Compound Data | TDC (titanocene dichloride): No impairment of renal function detectable after treatment at effective or toxic doses; only slight morphologic alterations (increased vacuolation) in proximal tubular cells even at LD50 [1]. |
| Comparator Or Baseline | Cisplatin (DDP): Severe structural lesions of proximal and distal tubule epithelial cells, profound functional disturbances [1]. Vanadocene dichloride (VDC): Slight morphologic alterations only; renal function data not explicitly reported as unimpaired [1]. |
| Quantified Difference | Qualitative binary outcome: TDC – renal function preserved at all dose levels; cisplatin – severe functional and structural nephrotoxicity. The precise degree of functional sparing for VDC was not quantified separately. |
| Conditions | In vivo mouse model; single application of toxicologically equivalent doses; assessment by light microscopy, electron microscopy, blood retention values, and urine analysis [1]. |
Why This Matters
For researchers selecting a negative control or baseline compound for in vivo nephrotoxicity studies, TDC offers a documented renal-sparing profile that is not consistently established for other metallocene dihalides, reducing confounding organ toxicity in experimental models.
- [1] Köpf-Maier, P.; Funke-Kaiser, P. Organ toxicity of metallocene dichlorides. The effect of (C5H5)2TiCl2 and (C5H5)2VCl2 on renal structure. Toxicology 1986, 38, 81–90. View Source
